N-Acetyl-D-mannosamine-d3
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Overview
Description
N-Acetyl-D-mannosamine-d3 is a deuterated form of N-Acetyl-D-mannosamine, a hexosamine monosaccharide. It is a stable, naturally occurring compound that plays a crucial role in the biosynthesis of sialic acids, which are essential components of glycoproteins and glycolipids. These sialic acids are involved in various biological processes, including cell-cell communication, microbial pathogenesis, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
Aldolase Treatment of Sialic Acid: This method involves the enzymatic conversion of sialic acid to N-Acetyl-D-mannosamine and pyruvic acid.
Base-Catalyzed Epimerization of N-Acetyl-D-glucosamine: This process uses a base to catalyze the conversion of N-Acetyl-D-glucosamine to N-Acetyl-D-mannosamine.
Rhodium (II)-Catalyzed Oxidative Cyclization of Glucal 3-Carbamates: This method involves the use of rhodium (II) as a catalyst to oxidatively cyclize glucal 3-carbamates to produce N-Acetyl-D-mannosamine.
Industrial Production Methods
N-Acetyl-D-mannosamine is commercially produced in large quantities by companies such as New Zealand Pharmaceuticals Ltd. The industrial process typically involves the base-catalyzed epimerization of N-Acetyl-D-glucosamine .
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-Acetyl-D-mannosamine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert N-Acetyl-D-mannosamine to its reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of N-Acetyl-D-mannosamine.
Reduction: Reduced forms of N-Acetyl-D-mannosamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Acetyl-D-mannosamine-d3 has a wide range of applications in scientific research:
Mechanism of Action
N-Acetyl-D-mannosamine-d3 exerts its effects by serving as a precursor in the biosynthesis of sialic acids. The compound is converted to N-acetylneuraminic acid through a series of enzymatic reactions involving UDP-N-acetylglucosamine 2-epimerase and N-acetylneuraminic acid aldolase . These sialic acids are then incorporated into glycoproteins and glycolipids, influencing various biological processes such as cell signaling and immune response .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-D-glucosamine: A precursor in the biosynthesis of N-Acetyl-D-mannosamine.
N-Acetylneuraminic Acid: A sialic acid that is biosynthesized from N-Acetyl-D-mannosamine.
N-Acetyl-D-galactosamine: Another hexosamine monosaccharide involved in glycosylation processes.
Uniqueness
N-Acetyl-D-mannosamine-d3 is unique due to its role as a direct precursor in the biosynthesis of sialic acids. Its deuterated form makes it particularly useful in research applications involving isotopic labeling and tracing of metabolic pathways .
Properties
Molecular Formula |
C8H15NO6 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3 |
InChI Key |
MBLBDJOUHNCFQT-HDNZWDLHSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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